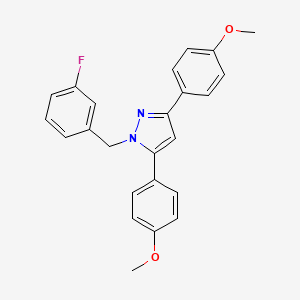

1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole

Beschreibung

This compound is a pyrazole derivative substituted at the 1-position with a 3-fluorobenzyl group and at the 3- and 5-positions with 4-methoxyphenyl groups. The 3-fluorobenzyl moiety introduces electron-withdrawing effects, while the 4-methoxyphenyl groups are electron-rich, creating a balanced electronic profile. Pyrazole derivatives are widely studied for their biological activities, including kinase inhibition and antimicrobial properties, making this compound a candidate for medicinal chemistry and materials science .

Eigenschaften

CAS-Nummer |

1006336-76-0 |

|---|---|

Molekularformel |

C24H21FN2O2 |

Molekulargewicht |

388.4 g/mol |

IUPAC-Name |

1-[(3-fluorophenyl)methyl]-3,5-bis(4-methoxyphenyl)pyrazole |

InChI |

InChI=1S/C24H21FN2O2/c1-28-21-10-6-18(7-11-21)23-15-24(19-8-12-22(29-2)13-9-19)27(26-23)16-17-4-3-5-20(25)14-17/h3-15H,16H2,1-2H3 |

InChI-Schlüssel |

PTOJLPNQWLDYKY-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=CC=C(C=C1)C2=CC(=NN2CC3=CC(=CC=C3)F)C4=CC=C(C=C4)OC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Synthese von 1-(3-Fluorbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazol umfasst in der Regel mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst die folgenden Schritte:

Bildung des Pyrazolrings: Dies kann durch die Reaktion von Hydrazin mit einem 1,3-Diketon unter sauren oder basischen Bedingungen erreicht werden.

Einführung der 3-Fluorbenzyl-Gruppe: Dieser Schritt beinhaltet die nucleophile Substitutionsreaktion, bei der ein 3-Fluorbenzylhalogenid mit dem Pyrazolzwischenprodukt reagiert.

Anlagerung der 4-Methoxyphenyl-Gruppen: Dies kann durch elektrophile aromatische Substitutionsreaktionen mit 4-Methoxyphenylhalogeniden erfolgen.

Industrielle Produktionsmethoden können die Optimierung dieser Reaktionen für höhere Ausbeuten und Reinheit umfassen, wobei häufig Katalysatoren und kontrollierte Reaktionsbedingungen eingesetzt werden, um Konsistenz und Skalierbarkeit zu gewährleisten.

Analyse Chemischer Reaktionen

1-(3-Fluorbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazol kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat oder Chromtrioxid oxidiert werden, was zur Bildung entsprechender Ketone oder Carbonsäuren führt.

Reduktion: Reduktionsreaktionen unter Verwendung von Reagenzien wie Lithiumaluminiumhydrid können die Verbindung in entsprechende Alkohole oder Amine umwandeln.

Substitution: Nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen an den Benzyl- oder Phenylpositionen einführen. Gängige Reagenzien sind Halogenide, Sulfonate und organometallische Verbindungen.

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den verwendeten Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 1-(3-Fluorbenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazol beinhaltet die Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Verbindung kann an Enzyme oder Rezeptoren binden und deren Aktivität modulieren. So kann sie beispielsweise bestimmte Enzyme hemmen, die an Entzündungsprozessen beteiligt sind, was zu einer verringerten Entzündung führt. Die genauen molekularen Zielstrukturen und -wege hängen von der jeweiligen Anwendung und dem untersuchten biologischen System ab.

Wirkmechanismus

The mechanism of action of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Their Properties

Key Differences in Electronic and Steric Profiles

- Electron Effects : The target compound’s 3-fluorobenzyl group provides moderate electron withdrawal, contrasting with analogues featuring stronger electron-withdrawing groups (e.g., CF₃ in ) or electron-donating substituents (e.g., methyl in ).

- Solubility : The 4-methoxyphenyl groups enhance water solubility compared to chlorinated analogues (e.g., ), which are more lipophilic.

- Biological Interactions : The methoxy groups in the target compound may facilitate hydrogen bonding with biological targets, whereas chloro substituents () primarily contribute to hydrophobic interactions.

Crystallographic and Spectroscopic Data

- X-ray Crystallography : The target’s structure can be compared to "1-(4-methoxyphenyl)-3-(trifluoromethyl)-5-(3,4,5-trimethoxyphenyl)-1H-pyrazole" (space group P-1), which exhibits planar pyrazole rings and methoxy-driven crystal packing .

- NMR/IR : The target’s ¹H-NMR would show distinct methoxy (~δ 3.8 ppm) and fluorobenzyl aromatic signals, differing from chlorinated analogues (δ 7.0–7.5 ppm for Cl-substituted aryl) .

Biologische Aktivität

1-(3-Fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is a synthetic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. Pyrazoles are known for their potential therapeutic applications, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. This article explores the biological activity of this specific pyrazole derivative, supported by relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole is , with a molecular weight of approximately 366.42 g/mol. The compound features a pyrazole ring substituted with fluorobenzyl and methoxyphenyl groups, which contribute to its unique biological profile.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 366.42 g/mol |

| IUPAC Name | 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole |

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways.

- Receptor Modulation : It could act as a ligand for certain receptors, modulating their activity and influencing cellular signaling.

- Antimicrobial Activity : Preliminary studies suggest it may disrupt bacterial cell wall synthesis or function.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds similar to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have shown the ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6. A study reported that certain pyrazoles demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs such as dexamethasone .

Antimicrobial Activity

The compound's potential as an antimicrobial agent has been explored in various studies. For example, derivatives with similar structures have shown efficacy against common pathogens such as E. coli and S. aureus. A related study found that modifications in the side chains significantly enhanced antibacterial activity .

Anticancer Properties

Pyrazoles are also investigated for their anticancer activities. Some derivatives have been reported to induce apoptosis in cancer cells by targeting specific signaling pathways. For instance, compounds structurally related to 1-(3-fluorobenzyl)-3,5-bis(4-methoxyphenyl)-1H-pyrazole have been evaluated in hypoxic leukemia models, demonstrating promising results in inhibiting tumor growth .

Case Studies

Several studies have highlighted the biological activities of pyrazole derivatives:

- Study on Anti-inflammatory Effects :

- Antimicrobial Screening :

- Anticancer Activity Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.